(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid
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Overview
Description
The compound belongs to the class of organic compounds known as bicyclic compounds. These are organic compounds containing two fused rings .
Molecular Structure Analysis
The molecular structure of similar compounds involves multiple bonds, rotatable bonds, double bonds, six-membered rings, eight-membered rings, carboxylic acids (aliphatic), and ketones (aliphatic) .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve hydrogen bonds and halogen-halogen interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include their IUPAC name, InChI code, storage temperature, salt data, purity, country of origin, and shipping temperature .Scientific Research Applications
Scaffold for Nucleophilic Substitution
(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid and its derivatives serve as a versatile scaffold for nucleophilic substitution reactions. Díaz et al. (2006) describe 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane as a well-behaved scaffold for nucleophilic substitution of azides and cyanides, facilitated by neighboring-group participation by the sulfur atom (Díaz, Converso, Sharpless, & Finn, 2006).
Synthesis of Derivatives
This compound is also pivotal in the synthesis of various complex derivatives. For instance, Zisman et al. (1989) describe the synthesis of 7-benzyl-7-aza-3-thiabicyclo[3.3.1]nonane hydroperchlorate-6,8,10-14C3 via a Mannich type of condensation (Zisman, Berlin, Alavi, Sangiah, Clarke, & Scherlag, 1989). Additionally, Garrido et al. (2013) report on the enantioselective synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid with an embedded Morphan motif, showcasing the compound’s versatility in generating molecular complexity (Garrido, Nieto, & Díez, 2013).
Synthesis of Novel Derivatives
Klaić et al. (2002) focus on the synthesis of new 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives, illustrating the compound's role in creating diverse chemical structures (Klaić, Veljković, & Mlinarić-Majerski, 2002).
Applications in Organoborane Chemistry
The compound also finds applications in organoborane chemistry. Yalpani et al. (1993) discuss the treatment of carboxylic acids with bis(9-borabicyclo[3.3.1]nonane) to yield 9-acyloxy-9-borabicyclo[3.3.1]nonanes, which are dimeric in nature and highlight the structural diversity achievable with this scaffold (Yalpani, Boese, Seevogel, & Köuster, 1993).
Mechanism of Action
Target of Action
The primary targets of the compound “(1S,5R)-3-Thiabicyclo[33The compound belongs to the class of bicyclo[3.3.1]nonanes, which have been found to exhibit diverse biological activities . .
Mode of Action
It is known that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities
Biochemical Pathways
Bicyclo[3.3.1]nonane derivatives have been found to have diverse biological activities, suggesting that they may interact with a variety of biochemical pathways
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S,5R)-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c10-9(11)8-2-6-1-7(3-8)5-12-4-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWIFYJHSBEVNM-DHBOJHSNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CSC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CSC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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